Cas no 136415-67-3 (3-(naphthalen-2-yl)propanal)

3-(naphthalen-2-yl)propanal Chemical and Physical Properties
Names and Identifiers
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- 3-naphthalen-2-yl-propionaldehyde
- 3-naphthalen-2-ylpropanal
- 3-(naphthalen-2-yl)propanal
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Computed Properties
- Exact Mass: 184.08900
- Monoisotopic Mass: 184.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 2.97130
3-(naphthalen-2-yl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843914-2.5g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1843914-10.0g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1843914-1.0g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1843914-5.0g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1843914-0.5g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1843914-1g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1843914-10g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1843914-0.1g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1843914-0.05g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1843914-0.25g |
3-(naphthalen-2-yl)propanal |
136415-67-3 | 0.25g |
$513.0 | 2023-09-19 |
3-(naphthalen-2-yl)propanal Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 3-(naphthalen-2-yl)propanal
3-(Naphthalen-2-yl)Propanal: A Comprehensive Overview
3-(Naphthalen-2-yl)Propanal, also known by its CAS number 136415-67-3, is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound, characterized by its naphthalene ring structure and aldehyde functional group, exhibits unique chemical properties that make it valuable in fields such as pharmaceuticals, materials science, and fragrance production. Recent advancements in synthetic methodologies and its applications have further solidified its importance in modern chemistry.
The molecular structure of 3-(Naphthalen-2-yl)Propanal consists of a naphthalene moiety attached to a propanal group, creating a conjugated system that enhances its stability and reactivity. This conjugation plays a pivotal role in its electronic properties, making it an attractive candidate for use in optoelectronic materials. Recent studies have explored its potential as a building block for organic semiconductors, where its ability to facilitate charge transport has been extensively investigated.
From a synthetic perspective, the preparation of 3-(Naphthalen-2-yl)Propanal involves several well-established routes, including Friedel-Crafts alkylation and oxidation reactions. Researchers have recently optimized these methods to improve yield and purity, leveraging green chemistry principles to minimize environmental impact. These advancements not only enhance the feasibility of large-scale production but also align with global sustainability goals.
In the pharmaceutical industry, 3-(Naphthalen-2-yl)Propanal has shown promise as a lead compound for drug development. Its structural similarity to certain bioactive molecules has inspired studies into its potential as an anticancer agent. Recent findings suggest that it may inhibit specific enzymes involved in tumor progression, although further research is required to validate these observations.
The fragrance industry has also benefited from the unique aromatic properties of 3-(Naphthalen-2-yl)Propanal. Its ability to impart a distinct woody and spicy scent makes it a valuable ingredient in perfumery. Market analysis indicates a growing demand for natural and complex fragrance profiles, positioning this compound as a key player in modern perfumery formulations.
Moreover, the integration of 3-(Naphthalen-2-yl)Propanal into polymer chemistry has opened new avenues for material innovation. Its incorporation into polymeric matrices has been shown to enhance mechanical strength and thermal stability, making it suitable for high-performance applications such as aerospace composites.
In conclusion, 3-(Naphthalen-2-yl)Propanal (CAS No 136415-67-3) stands out as a multifaceted compound with diverse applications across various industries. Its chemical properties, coupled with recent advancements in synthesis and application development, underscore its significance in contemporary chemical research. As scientific exploration continues to uncover new potentials for this compound, its role in shaping future technologies and products is likely to expand further.
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